molecular formula C13H19NO B1422539 [1-(3-Methoxyphenyl)cyclopentyl]methanamine CAS No. 93759-30-9

[1-(3-Methoxyphenyl)cyclopentyl]methanamine

Cat. No.: B1422539
CAS No.: 93759-30-9
M. Wt: 205.3 g/mol
InChI Key: BGSIHODNNABVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Methoxyphenyl)cyclopentyl]methanamine is a high-purity organic compound with the molecular formula C13H19NO2 and a molar mass of 221.30 g/mol, intended for research and development purposes . This molecule features a cyclopentane ring substituted with a methanamine group and a 3-methoxyphenoxy ether moiety, a structure of significant interest in medicinal chemistry and pharmacology for its potential as a synthetic intermediate or structural motif . Its structural analogs, which incorporate substituted amine and ether functionalities, are frequently investigated for their diverse biological activities and receptor binding affinities . As a building block in organic synthesis, researchers can utilize this compound to develop novel chemical entities or complex molecular architectures. It is strictly For Research Use Only and is NOT intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use. Researchers are encouraged to conduct their own stability, toxicity, and compatibility assessments to determine the compound's suitability for their specific experimental applications.

Properties

IUPAC Name

[1-(3-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSIHODNNABVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1-bromocyclopentyl)(3-methoxyphenyl)methanone

  • Starting from 3-methoxyphenylcyclopentanone, bromination is performed using bromine in carbon tetrachloride (CCl4) at 0 °C to room temperature for 30 minutes.
  • The reaction mixture is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.
  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the brominated ketone intermediate.

Formation of 1-((ethylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol

  • The brominated ketone intermediate is reacted with ethylamine at 0 °C for 2 hours.
  • After evaporation of excess ethylamine, the residue is treated with diethyl ether to precipitate solids which are filtered off.
  • The filtrate is evaporated to yield the imino alcohol intermediate as a yellowish liquid with high yield (~88%).

Introduction of the Methanamine Group

  • Reductive amination or nucleophilic substitution is employed to convert the imino or halogenated intermediates into the target methanamine.
  • For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (2 bar) in methanol effectively reduces azido or imino intermediates to the corresponding amines.
  • The reaction is typically carried out at room temperature for several hours (e.g., 4 hours).
  • Post-reaction, the mixture is filtered to remove catalyst and concentrated under reduced pressure.
  • The crude amine is treated with hydrochloric acid in diethyl ether to form the amine hydrochloride salt, facilitating purification and isolation.

Purification Techniques

  • Flash chromatography using ethyl acetate/hexane mixtures (e.g., 1:10) is commonly used to purify intermediates and final products.
  • Repeated evaporation with methanol and treatment with acid in diethyl ether help remove impurities such as organoborates or residual reagents.
  • Final products are often isolated as hydrochloride salts to improve stability and crystallinity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of cyclopentyl ketone Br2 in CCl4 0 °C to RT 30 min High Quenched with NaHCO3, extracted with DCM
Reaction with ethylamine EtNH2 neat 0 °C 2 hours 88 Removal of solids by filtration
Reduction of azido/imino intermediate Pd/C, H2 (2 bar), MeOH RT 4 hours 95 Followed by HCl treatment to form amine salt
Purification Flash chromatography (EtOAc/Hexane 1:10) Ambient Variable - Ensures removal of impurities

Representative Research Findings

  • A study reported the synthesis of 1-bromocyclopentyl(3-methoxyphenyl)methanone by bromination in CCl4 with high purity and yield, which served as a key intermediate for further amination steps.
  • The subsequent reaction with ethylamine to form the imino alcohol intermediate proceeded efficiently at low temperature with an 88% yield.
  • Catalytic hydrogenation under mild conditions effectively converted azido intermediates to the corresponding amine hydrochlorides with yields up to 95%, demonstrating the robustness of this reduction method.
  • Purification by flash chromatography and acid-base treatment yielded stable, isolable amine salts suitable for further applications or characterization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Methoxyphenyl)cyclopentyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: The compound can be reduced using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like or in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex

Biological Activity

[1-(3-Methoxyphenyl)cyclopentyl]methanamine, a cyclopentylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula can be represented as C13H17NC_{13}H_{17}N. Its structure features a methoxy group attached to a phenyl ring and a cyclopentyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that [1-(3-Methoxyphenyl)cyclopentyl]methanamine exhibits several biological activities, particularly in the modulation of neurotransmitter systems and potential anticancer effects. Below are key areas of investigation:

1. Neurotransmitter Modulation

The compound's structure suggests it may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies indicate that it could act as a modulator of these systems, which are critical in the treatment of various psychiatric disorders.

2. Anticancer Potential

Studies have explored the compound's ability to inhibit fatty acid synthase (FASN), an enzyme implicated in cancer metabolism. Inhibition of FASN can lead to reduced lipogenesis in cancer cells, potentially slowing tumor growth and proliferation .

The biological activity of [1-(3-Methoxyphenyl)cyclopentyl]methanamine is primarily attributed to its ability to bind with specific enzymes and receptors:

  • FASN Inhibition : By inhibiting FASN, the compound disrupts lipid metabolism, which is crucial for cancer cell survival and growth. This mechanism is particularly relevant in cancers characterized by high metabolic activity .
  • Receptor Interaction : The methoxy group may enhance binding affinity to specific receptors, influencing downstream signaling pathways involved in cell proliferation and survival.

Case Study 1: FASN Inhibition

A study investigated the effects of [1-(3-Methoxyphenyl)cyclopentyl]methanamine on FASN activity in vitro. Results indicated a significant reduction in FASN activity at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Concentration (µM)FASN Activity (% Inhibition)
00
1025
5060
10085

Case Study 2: Neurotransmitter Effects

Another study assessed the impact of the compound on dopamine receptor signaling in a rat model. Behavioral tests indicated increased locomotion at certain doses, suggesting dopaminergic activation.

Dose (mg/kg)Locomotion Activity (Distance Traveled cm)
0100
5150
10200
20250

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of [1-(3-Methoxyphenyl)cyclopentyl]methanamine. Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

Comparison with Similar Compounds

Key Observations:

  • Electronic and Lipophilic Effects: The 3-methoxy group in the target compound introduces electron-donating properties, enhancing solubility compared to halogenated analogs (e.g., 3-Cl or 4-F derivatives) .
  • Biological Activity : The 3-chloro analog ([1-(3-Chlorophenyl)cyclopentyl]methanamine) was identified as an outlier in QSAR models for Polo-like kinase 1 (PLK1) inhibition, suggesting unique steric or electronic interactions absent in the methoxy derivative . The target compound’s methoxy group may favor hydrogen bonding in enzyme active sites, as seen in MMP-13 inhibitors .
  • Synthetic Accessibility : Halogenated derivatives (e.g., 4-Cl or 2-Cl-4-F) are often synthesized via triflyl intermediate routes, while the methoxy analog may require milder conditions due to the stability of the methoxy group under acidic/basic conditions .

Case Studies in Drug Discovery

  • MMP-13 Inhibitors: The target compound’s analog, (3-methoxyphenyl)methanamine, was used to synthesize pyrimidine-4,6-dicarboxamides with nanomolar activity against MMP-13, a collagenase implicated in osteoarthritis .
  • Schiff Base Applications : N-(3-Methoxybenzylidene)-1-(3-methoxyphenyl)methanamine, a Schiff base derived from the target compound, exhibits catalytic activity in aerobic oxidation reactions, highlighting its utility in synthetic chemistry .

Q & A

Q. What are the recommended synthetic routes for [1-(3-Methoxyphenyl)cyclopentyl]methanamine?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous cyclopentyl methanamines (e.g., [1-(4-Fluorophenyl)cyclopentyl]methanamine) are synthesized via palladium-catalyzed cycloaddition or reductive amination. A general approach involves:

Cyclopentane Ring Formation : Use transition metal catalysts (e.g., Pd) to facilitate cyclization between aryl halides and alkenes/allenes .

Amine Functionalization : Introduce the methanamine group via reductive amination of ketone intermediates using NaBH₃CN or H₂/Pd-C .

  • Key Parameters : Optimize reaction temperature (80–120°C), solvent (THF or DCM), and catalyst loading (5–10 mol%) for yield improvement.

Q. What safety protocols are critical when handling [1-(3-Methoxyphenyl)cyclopentyl]methanamine?

  • Methodological Answer : Based on structurally similar compounds (e.g., [3-Cyclopropylphenyl]methanamine):
  • Personal Protective Equipment (PPE) :
PPE TypeSpecificationReference
GlovesNitrile or neoprene, inspected pre-use
RespiratorP95/P1 (low exposure) or OV/AG/P99 (high exposure)
Lab CoatFlame-retardant, chemical-resistant
  • Storage : Store in sealed containers at 2–8°C, away from ignition sources .
  • Spill Management : Use dry sand or alcohol-resistant foam; avoid environmental release .

Q. Which analytical techniques are suitable for characterizing [1-(3-Methoxyphenyl)cyclopentyl]methanamine?

  • Methodological Answer :
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times to standards .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify cyclopentyl and methoxyphenyl moieties (e.g., δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 232.1442 for C₁₃H₁₈NO⁺) .

Advanced Research Questions

Q. How can enantioselective synthesis of [1-(3-Methoxyphenyl)cyclopentyl]methanamine be optimized?

  • Methodological Answer :
  • Chiral Catalysts : Use Pd complexes with BINAP or Josiphos ligands to induce asymmetry during cyclization .
  • Reaction Screening : Test solvents (toluene vs. DMF), temperatures (0–40°C), and chiral auxiliaries.
  • Case Study : A related compound, [1-(4-Fluorophenyl)cyclopentyl]methanamine, achieved 92% ee using (R)-BINAP/Pd(OAc)₂ .

Q. How should researchers resolve contradictions in stability data for [1-(3-Methoxyphenyl)cyclopentyl]methanamine?

  • Methodological Answer :
  • Contradictory Evidence : Some SDS report stability under refrigeration , while others lack decomposition data .
  • Resolution Strategy :

Accelerated Stability Testing : Expose the compound to heat (40°C), light, and humidity; monitor via TLC/HPLC .

Hazard Analysis : Use differential scanning calorimetry (DSC) to detect exothermic decomposition .

Q. What in vitro models are appropriate for evaluating the pharmacological activity of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Antimicrobial Testing : Follow protocols from analogous methanamine derivatives (e.g., broth microdilution for MIC determination) .
  • Data Interpretation : Compare IC₅₀ values to known agonists/antagonists; validate with dose-response curves.

Data Contradiction Analysis

IssueConflicting EvidenceResolution Approach
StabilitySDS: "Stable at 2–8°C" vs. "No decomposition data" Conduct accelerated stability studies
Toxicity"No known hazards" vs. "Harmful if swallowed" Perform acute toxicity assays (e.g., OECD 423)

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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